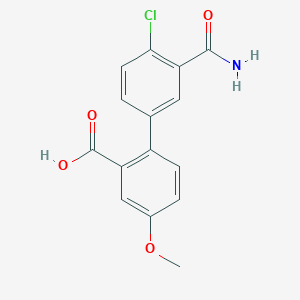
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid (also known as 4-CCBA) is an organic compound that has been used in scientific research for a variety of applications. 4-CCBA is a white to off-white powder that is soluble in water and has a molecular weight of 326.8 g/mol. It is a derivative of benzoic acid and is widely available in 95% purity.
作用機序
4-CCBA works by inhibiting the activity of certain enzymes, such as those involved in the production of the neurotransmitter serotonin. It also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, 4-CCBA has been shown to modulate the activity of certain ion channels, such as the sodium-calcium exchanger and the potassium-chloride cotransporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CCBA depend on the concentration and duration of exposure. At low concentrations, 4-CCBA has been shown to have a mild sedative effect. At higher concentrations, 4-CCBA has been shown to have a stimulant effect and can increase alertness, focus, and energy levels. Additionally, 4-CCBA has been shown to have an anxiolytic effect at higher concentrations, as well as an antidepressant effect.
実験室実験の利点と制限
The advantages of using 4-CCBA in lab experiments include its high purity, low cost, and ease of use. Additionally, 4-CCBA has been shown to be non-toxic and non-irritating, making it an ideal choice for lab experiments. However, one of the limitations of using 4-CCBA in lab experiments is that it has a short half-life and can quickly become inactive.
将来の方向性
For research using 4-CCBA include further exploration of its effects on the nervous system, immune system, and the environment. Additionally, further research could be conducted to explore the effects of 4-CCBA on various diseases and conditions, such as depression, anxiety, and Alzheimer’s disease. Furthermore, research could be conducted to explore the potential therapeutic uses of 4-CCBA, such as its use as an antidepressant or anxiolytic. Finally, further research could be conducted to explore the effects of 4-CCBA on the development and progression of cancer.
合成法
4-CCBA can be synthesized through a variety of methods, including the reaction of 3-chloro-4-chlorophenyl-2-chlorobenzoic acid with aqueous ammonia and piperidine. This reaction yields 4-CCBA in a 95% purity.
科学的研究の応用
4-CCBA has been used in a variety of scientific research applications, including in the study of the effects of environmental pollutants on aquatic organisms. It has also been used to study the effects of ultraviolet radiation on cells, as well as the effects of various drugs on the nervous system. Additionally, 4-CCBA has been used to study the effects of various chemicals on the immune system, as well as the effects of environmental stressors on the health of organisms.
特性
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-11-4-2-7(5-10(11)13(17)18)8-1-3-9(14(19)20)12(16)6-8/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPJYPKKMSVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691599 |
Source


|
| Record name | 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid | |
CAS RN |
1261935-34-5 |
Source


|
| Record name | 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














